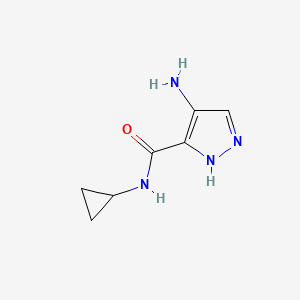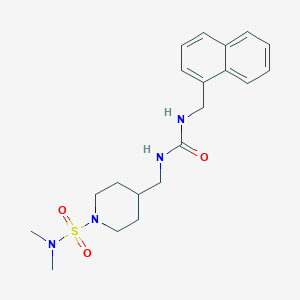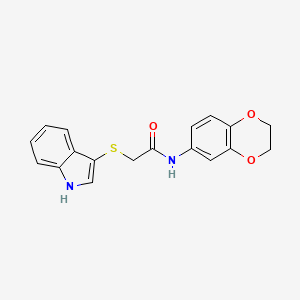![molecular formula C22H22N4O4 B2680489 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-18-5](/img/structure/B2680489.png)
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry. One of the most important heterocycles in medicinal chemistry are quinazolines possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core, which is a type of heterocyclic compound. The compound also contains a 3,4-dimethoxyphenyl group and a 2-oxoethyl group attached to the triazoloquinazolinone core .Scientific Research Applications
Novel Synthetic Pathways
The research applications of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and related compounds are deeply rooted in their synthesis, highlighting innovative pathways to generate complex heterocyclic compounds. For example, Chern et al. (1988) described a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, indicating the potential for creating diverse quinazolinone derivatives through reactions of anthranilamide with isocyanates (Chern et al., 1988). Similarly, Al-Salahi and Geffken (2011) reported on the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, demonstrating the versatility in functionalizing the quinazoline backbone (Al-Salahi & Geffken, 2011).
Antioxidant and Anticonvulsant Activities
Research has also explored the antioxidant and anticonvulsant activities of triazoloquinazolinone derivatives. Sompalle and Roopan (2016) synthesized a series of dihydro-triazoloquinazolin-ones, demonstrating moderate antioxidant activity when compared to standard antioxidants like ascorbic acid (Sompalle & Roopan, 2016). In the realm of neurological research, Zhang et al. (2015) evaluated the anticonvulsant activity of 4-phenyl-triazoloquinazolin-ones, discovering compounds with significant protective indices against seizures in mice, indicating the potential for developing new anticonvulsant drugs (Zhang et al., 2015).
Heterocyclic Antagonists and Antihypertensive Agents
The quest for new pharmacological agents has led to the investigation of triazoloquinazolinones as adenosine receptor antagonists and antihypertensive agents. Burbiel et al. (2016) synthesized 2-amino-triazoloquinazolines, identifying compounds with potent adenosine receptor antagonist activity, offering a new avenue for therapeutic intervention in diseases modulated by adenosine receptors (Burbiel et al., 2016). Furthermore, Alagarsamy and Pathak (2007) reported the synthesis and in vivo antihypertensive efficacy of triazoloquinazolin-ones in spontaneously hypertensive rats, showcasing their potential as antihypertensive agents (Alagarsamy & Pathak, 2007).
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-7-20-23-21-15-8-5-6-9-16(15)25(22(28)26(21)24-20)13-17(27)14-10-11-18(29-2)19(12-14)30-3/h5-6,8-12H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHKDSOALNILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)
![methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2680411.png)



![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2680427.png)

![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
